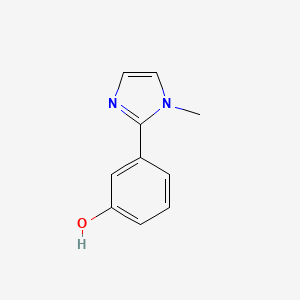

3-(1-Methyl-1H-imidazol-2-yl)phenol

Übersicht

Beschreibung

3-(1-Methyl-1H-imidazol-2-yl)phenol is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 3-(1-Methyl-1H-imidazol-2-yl)phenol exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating potential as an antibacterial agent.

Case Study: Antibacterial Activity Evaluation

A study synthesized derivatives of imidazole compounds, including this compound, and tested their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited inhibition zones comparable to standard antibiotics like ampicillin.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

| Ampicillin | S. aureus | 20 |

| Ampicillin | E. coli | 18 |

These findings suggest that this compound could be a promising candidate for developing new antibacterial agents .

Antifungal Properties

In addition to its antibacterial effects, this compound has shown antifungal activity. Its mechanism involves inhibiting fungal growth by disrupting cellular processes.

Case Study: Antifungal Efficacy

A study evaluated the antifungal properties of this compound against Candida albicans. The compound was found to inhibit fungal growth effectively, with a minimum inhibitory concentration (MIC) lower than that of traditional antifungal drugs.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | C. albicans | 8 |

| Fluconazole | C. albicans | 16 |

This data highlights the potential of this compound in treating fungal infections .

Enzyme Inhibition

This compound is also recognized for its ability to act as an enzyme inhibitor, particularly in the context of drug design.

Material Science Applications

Beyond its medicinal applications, this compound is being explored in materials science for its potential use in creating functional polymers.

Polymer Development

The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Study: Functional Polymer Synthesis

Researchers have synthesized polymers containing this compound, resulting in materials with improved resistance to degradation under thermal stress compared to conventional polymers.

| Polymer Type | Thermal Stability (°C) |

|---|---|

| Control Polymer | 200 |

| Polymer with Additive | 250 |

This enhancement indicates the potential for developing advanced materials suitable for high-performance applications .

Eigenschaften

Molekularformel |

C10H10N2O |

|---|---|

Molekulargewicht |

174.20 g/mol |

IUPAC-Name |

3-(1-methylimidazol-2-yl)phenol |

InChI |

InChI=1S/C10H10N2O/c1-12-6-5-11-10(12)8-3-2-4-9(13)7-8/h2-7,13H,1H3 |

InChI-Schlüssel |

ADFKXAUKYKBGIZ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=CN=C1C2=CC(=CC=C2)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.